3,5,6-Triphenyl-1,4,2-dithiazine
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Overview
Description
3,5,6-Triphenyl-1,4,2-dithiazine is an organic compound belonging to the class of dithiazines. These compounds are characterized by a heterocyclic ring containing sulfur and nitrogen atoms. The presence of three phenyl groups attached to the dithiazine ring enhances its stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Triphenyl-1,4,2-dithiazine typically involves the nitrogen ring expansion of 1,3-dithiolium cation salts. This process is facilitated by iodine-ammonia methodology, which has been shown to be efficient in producing a wide range of 1,4,2-dithiazine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The key steps include the preparation of precursor compounds and their subsequent transformation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Triphenyl-1,4,2-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3,5,6-Triphenyl-1,4,2-dithiazine has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism by which 3,5,6-Triphenyl-1,4,2-dithiazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to specific biological outcomes. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 2,4,6-Trimethyl-1,3,5-dithiazine
- 1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl
Comparison: 3,5,6-Triphenyl-1,4,2-dithiazine is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other dithiazines. This structural feature makes it more suitable for specific applications in research and industry .
Properties
CAS No. |
118535-59-4 |
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Molecular Formula |
C21H15NS2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3,5,6-triphenyl-1,4,2-dithiazine |
InChI |
InChI=1S/C21H15NS2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-22-21(23-19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
JMALZEGKVDYZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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